![molecular formula C5H8FNO4 B1666281 3-Fluoroglutamate CAS No. 97315-76-9](/img/structure/B1666281.png)
3-Fluoroglutamate
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Overview
Description
3-Fluoroglutamate is an isomerase.
Scientific Research Applications
Tumor Imaging and Metabolism
Positron Emission Tomography (PET) Imaging
3-Fluoroglutamate is primarily utilized in PET imaging to assess glutamine metabolism in tumors. Research indicates that certain tumors exhibit increased reliance on glutamine as a nutrient source, especially those with mutations that enhance glutamine metabolism. For instance, studies have shown that this compound can be labeled with fluorine-18 to create imaging agents that selectively accumulate in tumor cells, allowing for better visualization of tumors during PET scans. The uptake of these compounds correlates with the metabolic activity of the tumor, making them useful for diagnosing and monitoring cancer progression .
Case Study: Glioma Detection
A study comparing this compound with other imaging agents like methionine and glucose revealed its superior ability to differentiate between healthy and malignant tissues in glioma models. The compound demonstrated a significant uptake in glioma cells relative to surrounding healthy tissue, suggesting its potential as a diagnostic tool for identifying aggressive tumors .
Neuropharmacology
Role as a Glutamate Analog
In neurobiology, this compound acts as a competitive inhibitor of glutamate receptors. Its structural similarity to glutamate allows it to interact with neurotransmitter systems, providing insights into synaptic transmission and receptor dynamics. This property has implications for studying neurological disorders where glutamate signaling is disrupted, such as epilepsy and neurodegenerative diseases .
Research Findings
Experiments involving this compound have shown altered channel activity in neurons, indicating its potential role in modulating excitatory neurotransmission. The compound's ability to open ion channels suggests it could be used to explore the mechanisms underlying excitotoxicity—a process where excessive glutamate leads to neuronal damage .
Biochemical Research
Investigating Enzyme Interactions
Fluorinated amino acids like this compound are employed to study enzyme-substrate interactions due to their unique chemical properties. The introduction of fluorine can enhance the stability of the compound against metabolic degradation while also altering binding affinities with enzymes or receptors. This makes it a valuable probe for investigating the biochemical pathways involving glutamine and glutamate metabolism .
Applications in Drug Development
The distinct characteristics of this compound have prompted its use in drug design, particularly in developing antifolate agents that target folate metabolism. By modifying the structure of known drugs with fluorinated analogs, researchers aim to improve efficacy and reduce side effects associated with traditional therapies .
Properties
CAS No. |
97315-76-9 |
---|---|
Molecular Formula |
C5H8FNO4 |
Molecular Weight |
165.12 g/mol |
IUPAC Name |
(2R,3S)-2-amino-3-fluoropentanedioic acid |
InChI |
InChI=1S/C5H8FNO4/c6-2(1-3(8)9)4(7)5(10)11/h2,4H,1,7H2,(H,8,9)(H,10,11)/t2-,4-/m0/s1 |
InChI Key |
WUDOIEVYRDRGAN-OKKQSCSOSA-N |
SMILES |
C(C(C(C(=O)O)N)F)C(=O)O |
Isomeric SMILES |
C([C@@H]([C@@H](C(=O)O)N)F)C(=O)O |
Canonical SMILES |
C(C(C(C(=O)O)N)F)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
97315-76-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-fluoroglutamate 3-fluoroglutamate, threo-isomer 3-fluoroglutamic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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